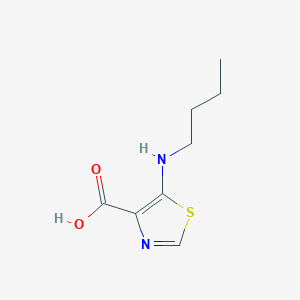
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is a chemical compound that belongs to the class of halogenated nicotinates. It is characterized by the presence of bromine and chlorine atoms attached to a nicotinate core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate typically involves the bromination of ethyl 6-chloronicotinate. The process begins with the chlorination of nicotinic acid to form 6-chloronicotinic acid, which is then esterified to produce ethyl 6-chloronicotinate. Subsequent bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 5-bromo-2-(methyl)-6-chloronicotinate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of ethyl 5-azido-2-(bromomethyl)-6-chloronicotinate, ethyl 5-thiocyanato-2-(bromomethyl)-6-chloronicotinate, etc.
Reduction: Formation of ethyl 5-bromo-2-(methyl)-6-chloronicotinate.
Oxidation: Formation of ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinic acid.
Applications De Recherche Scientifique
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate involves its interaction with biological targets through halogen bonding and hydrophobic interactions. The bromine and chlorine atoms enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways and disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-bromo-2-(methyl)-6-chloronicotinate
- Ethyl 5-chloro-2-(bromomethyl)-6-chloronicotinate
- Ethyl 5-iodo-2-(bromomethyl)-6-chloronicotinate
Uniqueness
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its utility in synthetic chemistry and pharmaceutical research compared to compounds with single halogenation.
Propriétés
Formule moléculaire |
C9H8Br2ClNO2 |
|---|---|
Poids moléculaire |
357.42 g/mol |
Nom IUPAC |
ethyl 5-bromo-2-(bromomethyl)-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H8Br2ClNO2/c1-2-15-9(14)5-3-6(11)8(12)13-7(5)4-10/h3H,2,4H2,1H3 |
Clé InChI |
AEZHMHHOYSOEMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(N=C1CBr)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-[5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B13963655.png)






![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)


![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)

